molecular formula C17H15ClN2O3 B2611184 methyl 2-(4-(4-chlorophenyl)-2-hydroxyquinazolin-3(4H)-yl)acetate CAS No. 1795412-45-1

methyl 2-(4-(4-chlorophenyl)-2-hydroxyquinazolin-3(4H)-yl)acetate

Cat. No.: B2611184
CAS No.: 1795412-45-1
M. Wt: 330.77
InChI Key: CQSCPDICHIMGKQ-UHFFFAOYSA-N
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Description

Methyl 2-(4-(4-chlorophenyl)-2-hydroxyquinazolin-3(4H)-yl)acetate is a complex organic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-(4-chlorophenyl)-2-hydroxyquinazolin-3(4H)-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-chloroaniline with anthranilic acid to form 4-(4-chlorophenyl)-2-hydroxyquinazoline. This intermediate is then esterified with methyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(4-chlorophenyl)-2-hydroxyquinazolin-3(4H)-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-(4-chlorophenyl)-2-hydroxyquinazolin-3(4H)-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(4-(4-chlorophenyl)-2-hydroxyquinazolin-3(4H)-yl)acetate involves its interaction with specific molecular targets. The hydroxyquinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-2-hydroxyquinazoline: Lacks the ester group but shares the quinazoline core.

    Methyl 2-(4-phenyl-2-hydroxyquinazolin-3(4H)-yl)acetate: Similar structure but without the chlorine atom.

Uniqueness

Methyl 2-(4-(4-chlorophenyl)-2-hydroxyquinazolin-3(4H)-yl)acetate is unique due to the presence of both the chlorophenyl and ester groups, which enhance its chemical reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical modifications and biological activities compared to similar compounds.

Properties

IUPAC Name

methyl 2-[4-(4-chlorophenyl)-2-oxo-1,4-dihydroquinazolin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-23-15(21)10-20-16(11-6-8-12(18)9-7-11)13-4-2-3-5-14(13)19-17(20)22/h2-9,16H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSCPDICHIMGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(C2=CC=CC=C2NC1=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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